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Compound of Interest

Compound Name: 7H-Benzo[c]fluorene

Cat. No.: B135719

7H-Benzojc]fluorene: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and
biological significance of 7H-Benzo[c]fluorene. The information is curated for professionals in
research, scientific, and drug development fields, with a focus on presenting quantitative data,
experimental methodologies, and visual representations of key pathways and structures.

Chemical Structure and Identification

7H-Benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused
benzene rings. Its structure is derived from fluorene with an additional benzene ring fused to
the 'c' face of the fluorene nucleus.

Caption: 2D Chemical Structure of 7H-Benzo[c]fluorene.

Physicochemical and Toxicological Properties

A summary of the key chemical and physical properties of 7H-Benzo[c]fluorene is presented
in the table below. This data is essential for understanding its environmental fate, transport, and
biological interactions.
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Property Value Reference(s)

IUPAC Name 7H-Benzo[c]fluorene [1112]

3,4-Benzofluorene,
Synonyms [1112]
Benzo[c]fluorene

CAS Number 205-12-9 [1]
Molecular Formula Ci7H12 [1]
Molecular Weight 216.28 g/mol [1]
Melting Point 125-127 °C (predicted) [2]
Boiling Point 398 °C (predicted) [2]

. log10WS: -6.23 (mol/L)
Water Solubility (calculated) [3]
calculate

Octanol/Water Partition
o logPoct/wat: 4.411 (calculated)  [3]
Coefficient

IARC Group 3: Not classifiable
Carcinogenicity as to its carcinogenicity to [2]

humans

Spectroscopic Data
Mass Spectrometry

The electron ionization (EI) mass spectrum of 7H-Benzo|[c]fluorene is characterized by a
prominent molecular ion peak (M*) at m/z 216, which is typical for stable aromatic compounds.
Fragmentation is generally limited, with notable ions corresponding to the loss of one or more
hydrogen atoms ([M-H]*, [M-2H]*).[1]

NMR Spectroscopy

Detailed experimental *H and 13C NMR data for 7H-Benzo[c]fluorene are not readily available
in the public domain. However, data for the parent compound, fluorene, can be used as a
reference for the expected chemical shift regions. Aromatic protons are expected to resonate in
the & 7-9 ppm range, while the methylene protons at the C7 position would appear further
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upfield. Aromatic carbons would be observed in the d 120-150 ppm region in the 33C NMR
spectrum.

Biological Activity and Metabolism

7H-Benzo[c]fluorene is recognized for its mutagenic and carcinogenic properties, primarily
acting as a potent lung tumorigen.[2][4] Its toxicity is not inherent but arises from its metabolic
activation into reactive intermediates that can form covalent adducts with DNA.

Metabolic Activation Pathway

The metabolic activation of 7H-Benzo[c]fluorene is a critical process in its mechanism of
toxicity. This multi-step process is primarily mediated by cytochrome P450 enzymes.

Metabolic Activation of 7H-Benzo[c]fluorene

7H-Benzolc]fluorene

anti-diolepoxide and syn-diolepoxide

Covalent Binding

DNA Adducts

Click to download full resolution via product page

Caption: Metabolic activation of 7H-Benzo[c]fluorene.
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The biotransformation begins with the oxidation of 7H-Benzo[c]fluorene by cytochrome P450
enzymes, particularly CYP1A1, to form a trans-3,4-dihydrodiol.[2] This intermediate is further
epoxidized by the same enzymes to yield highly reactive anti- and syn-diol epoxides.[2] These
diol epoxides are the ultimate carcinogens, capable of covalently binding to DNA to form
adducts, which can lead to mutations and the initiation of cancer.[2][5]

Experimental Protocols
Synthesis of 7H-Benzo[c]fluorene

While several synthetic routes exist, a common laboratory-scale synthesis can be
conceptualized based on the self-condensation of 2H-inden-1-one, which is derived from 1-
indanone.

Synthesis Workflow for 7H-Benzojc]fluorene

Bromination
(N-Bromosuccinimide)

Dehydrobromination
(Triethylamine)

Self-condensation

Reduction
(Hydrazine hydrate)

7H-Benzo[c]fluorene

Click to download full resolution via product page

Caption: A conceptual synthesis workflow for 7H-Benzo[c]fluorene.
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Methodology:

Bromination: 1-indanone is brominated at the 3-position using a reagent such as N-
bromosuccinimide to yield 3-bromoindanone.[2]

o Dehydrobromination: The resulting 3-bromoindanone is treated with a base like triethylamine
to facilitate dehydrobromination, forming 2H-inden-1-one.[2]

o Self-Condensation: Heating 2H-inden-1-one induces a self-condensation reaction to produce
7H-benzo[c]fluoren-9-one.[2]

e Reduction: The ketone group of 7H-benzo]c]fluoren-9-one is reduced to a methylene group
using a reducing agent like hydrazine hydrate (Wolff-Kishner reduction) to yield the final
product, 7H-Benzo[c]fluorene.[2]

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is a standard method for the detection and quantification of PAHs, including 7H-
Benzo[c]fluorene, in various environmental and biological matrices.

Instrumentation:
o Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

e Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane
stationary phase (e.g., DB-5ms or equivalent), is typically used.

Typical GC Conditions:
« Injection Mode: Splitless injection is commonly used for trace analysis.
e Injector Temperature: 280-300 °C.

o Oven Temperature Program: A temperature gradient is employed to separate a wide range of
PAHSs. For example, starting at 60-80 °C, holding for 1-2 minutes, then ramping at 5-10
°C/min to 300-320 °C, and holding for a final period.
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o Carrier Gas: Helium at a constant flow rate.
Typical MS Conditions:
 lonization Mode: Electron lonization (EIl) at 70 eV.

e Acquisition Mode: Can be run in full scan mode to obtain mass spectra for identification or in
selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target
analytes. For 7H-Benzo[c]fluorene, the molecular ion at m/z 216 would be a primary target
ion in SIM mode.

DNA Adduct Analysis by 3*?P-Postlabeling

The 32P-postlabeling assay is an ultrasensitive method for detecting DNA adducts formed by
carcinogens like 7H-Benzo[c]fluorene.

Methodology:

» DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and
enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal
nuclease and spleen phosphodiesterase.

e Adduct Enrichment: The bulky, hydrophobic DNA adducts are often enriched from the normal
nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal
nucleotides but not the adducted ones.

o Radiolabeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4
polynucleotide kinase-catalyzed transfer of 32P from [y-32P]ATP.

o Chromatographic Separation: The 32P-labeled adducts are separated from excess [y-32P]ATP
and other components. This is typically achieved using multi-dimensional thin-layer
chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance
liquid chromatography (HPLC).

» Detection and Quantification: The separated, radiolabeled adducts are detected by
autoradiography and quantified by scintillation counting or phosphorimaging. The level of
DNA adducts is expressed relative to the total amount of normal nucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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